2-Ethyl-2-methylbutan-1-ol

Description

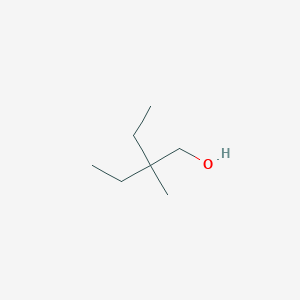

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-7(3,5-2)6-8/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWHQWJVSALJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171469 | |

| Record name | 2-Ethyl-2-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18371-13-6 | |

| Record name | 2-Ethyl-2-methyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18371-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diethyl-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018371136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIETHYL-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G27VRV8TFM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Ethyl-2-methylbutan-1-ol chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Ethyl-2-methylbutan-1-ol

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document details the compound's structure, physical characteristics, and spectral data, alongside representative experimental protocols for its synthesis and characterization.

Compound Identification and Structure

This compound is a tertiary alcohol. The structure consists of a butane (B89635) parent chain with ethyl and methyl substituents at the second carbon position, and a primary alcohol functional group at the first position.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. These properties are crucial for handling, storage, and application in a laboratory setting.

| Property | Value | Reference |

| Molecular Weight | 116.201 g/mol | [1][2] |

| Boiling Point | 146.6 °C at 760 mmHg | [4] |

| 156.5 °C | [5] | |

| Density | 0.82 g/cm³ | [4] |

| 0.8240 g/cm³ | [5] | |

| Flash Point | 49.4 °C | [4] |

| Vapor Pressure | 1.81 mmHg at 25°C | [4] |

| pKa | 15.18 ± 0.10 (Predicted) | [5] |

| LogP | 1.80500 | [4] |

| Refractive Index | 1.4240 | [5] |

| Topological Polar Surface Area | 20.23 Ų |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are representative and may require optimization based on specific laboratory conditions.

Synthesis via Grignard Reaction

A common and effective method for synthesizing tertiary alcohols like this compound is through a Grignard reaction.[4][6][7] This involves the reaction of an appropriate ketone with a Grignard reagent. For this specific molecule, reacting 2-butanone (B6335102) with ethylmagnesium bromide would yield the target compound after an acidic workup.

Materials and Equipment:

-

Round-bottom flask, oven-dried

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-Butanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a magnetic stir bar, and an addition funnel under an inert atmosphere, add magnesium turnings. A solution of bromoethane in anhydrous diethyl ether is added dropwise from the addition funnel to the magnesium turnings with gentle stirring. The reaction is initiated, which is typically observed by the formation of bubbles and a cloudy appearance. The mixture is stirred until most of the magnesium has reacted to form ethylmagnesium bromide.

-

Reaction with Ketone: A solution of 2-butanone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath). The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure completion.

-

Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This step protonates the alkoxide intermediate to form the alcohol and precipitates magnesium salts.

-

Extraction and Purification: The organic layer is decanted from the precipitated salts. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is purified by fractional distillation to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. Expected signals would include a singlet for the hydroxyl proton, a singlet for the methyl group protons at C2, a quartet and a triplet for the ethyl group protons at C2, and signals corresponding to the methylene (B1212753) protons of the butanol backbone.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments. A proton-decoupled spectrum will show a distinct signal for each unique carbon atom. For this compound, seven distinct signals are expected.

3.2.2. Infrared (IR) Spectroscopy The IR spectrum is used to identify the functional groups present. The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr). The key characteristic absorption band for an alcohol is the broad O-H stretching vibration, which typically appears in the region of 3200-3600 cm⁻¹. Other significant peaks would include C-H stretching vibrations around 2850-3000 cm⁻¹ and a C-O stretching vibration around 1050-1150 cm⁻¹.

3.2.3. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (116.20). Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.

Visualizations

The following diagrams illustrate the logical relationships in the synthesis and characterization of this compound.

Caption: Retrosynthetic analysis for this compound synthesis.

Caption: Workflow for synthesis, purification, and characterization.

Biological Activity and Applications

Currently, there is limited publicly available information regarding specific biological activities or signaling pathway involvement for this compound. As a tertiary alcohol, its primary relevance in drug development would likely be as a synthetic intermediate, a chiral building block if resolved, or as a solvent. Its physicochemical properties, such as moderate lipophilicity (LogP ≈ 1.8), suggest it could be explored in formulation science. Further research is required to determine any potential pharmacological or toxicological profile.

Safety and Handling

References

- 1. This compound [webbook.nist.gov]

- 2. 2,2-Diethyl-1-propanol | C7H16O | CID 87605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. sciforum.net [sciforum.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Grignard Reaction [organic-chemistry.org]

An In-depth Technical Guide to 2-Ethyl-2-methylbutan-1-ol

CAS Number: 18371-13-6

This technical guide provides a comprehensive overview of 2-Ethyl-2-methylbutan-1-ol, a tertiary alcohol with potential applications in various scientific fields, particularly in the realm of medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, spectroscopic characterization, and potential pharmacological relevance.

Physicochemical Properties

This compound is a seven-carbon tertiary alcohol. Its structure, featuring a hydroxyl group attached to a quaternary carbon, imparts specific chemical characteristics, most notably, resistance to oxidation. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [1][2][3][4] |

| Molecular Weight | 116.20 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2,2-Diethyl-1-propanol, 2-Methyl-2-ethyl-1-butanol | [1][5] |

| Boiling Point | 156.5 °C (predicted) | [4] |

| pKa | 15.18 ± 0.10 (predicted) | [1] |

| LogP | 2.0 (predicted) | [5] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Rotatable Bond Count | 3 | [1] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

Synthesis

The synthesis of this compound, as a tertiary alcohol, can be conceptually approached through the well-established Grignard reaction. This method involves the nucleophilic addition of a Grignard reagent to a ketone.

Experimental Protocol: Synthesis via Grignard Reaction (General Procedure)

This protocol outlines a general method for the synthesis of a tertiary alcohol like this compound, based on the reaction of a ketone with a Grignard reagent.[6][7][8]

Materials:

-

Diethyl ketone (or butan-2-one)

-

Ethylmagnesium bromide (or methylmagnesium bromide) in a suitable ether solvent (e.g., diethyl ether, THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. The round-bottom flask is charged with the ketone dissolved in the anhydrous ether solvent.

-

Grignard Reagent Addition: The Grignard reagent solution is added dropwise to the stirred ketone solution at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether).

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as distillation or column chromatography, to yield the pure tertiary alcohol.

Caption: Synthesis of this compound via Grignard Reaction.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. Below are the expected features in each spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. Key expected signals include a triplet for the methyl protons of the ethyl groups, a quartet for the methylene (B1212753) protons of the ethyl groups, a singlet for the methyl protons directly attached to the quaternary carbon, and a singlet for the methylene protons adjacent to the hydroxyl group. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary with concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show a unique signal for each carbon atom in a different chemical environment. Due to the symmetry in the two ethyl groups, some carbon signals will be equivalent.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Varies for each proton environment |

| ¹³C | Varies for each carbon environment |

Experimental Protocol: NMR Spectroscopy (General)

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

-

C-H Stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the alkyl groups.

-

C-O Stretch: An absorption band in the region of 1000-1260 cm⁻¹ is indicative of the C-O stretching vibration.

Experimental Protocol: IR Spectroscopy (General)

-

Sample Preparation: A thin film of the liquid sample is prepared between two salt plates (e.g., NaCl or KBr), or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (116.20). This peak may be weak or absent due to the facile fragmentation of tertiary alcohols.[10][11]

-

Fragmentation Pattern: Tertiary alcohols often undergo alpha-cleavage, leading to the loss of an alkyl group. For this compound, the loss of an ethyl radical (m/z 29) would result in a fragment at m/z 87, and the loss of a methyl radical (m/z 15) would lead to a fragment at m/z 101. Dehydration (loss of H₂O, m/z 18) is also a common fragmentation pathway for alcohols.

Experimental Protocol: Mass Spectrometry (General)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Caption: Potential Mass Spectrometry Fragmentation Pathways.

Applications in Drug Development

While direct pharmacological studies on this compound are not extensively reported in the available literature, its structural motif as a tertiary alcohol holds significant relevance in medicinal chemistry.

Tertiary alcohols are often incorporated into drug candidates to enhance their metabolic stability. The absence of a hydrogen atom on the carbon bearing the hydroxyl group prevents metabolic oxidation to a ketone, a common metabolic pathway for secondary alcohols. This increased metabolic stability can lead to improved pharmacokinetic profiles, such as a longer half-life and increased bioavailability.

The steric hindrance provided by the alkyl groups surrounding the tertiary hydroxyl group can also modulate the molecule's interaction with biological targets and metabolic enzymes. This can be strategically utilized in drug design to fine-tune potency, selectivity, and safety profiles.

Although specific biological activities for this compound have not been identified in the conducted searches, its structural features suggest it could serve as a valuable building block or fragment in the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to explore the pharmacological potential of this compound and its derivatives.

Safety and Handling

Information on the specific toxicity of this compound is limited. However, as with any chemical, it should be handled with appropriate care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-ethyl-2-methyl-butan-1-ol-Molbase [molbase.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. 2,2-Diethyl-1-propanol | C7H16O | CID 87605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. How will you prepare i 2Methylbutan1ol from an alkene class 12 chemistry CBSE [vedantu.com]

- 9. 2-METHYL-1-BUTANOL(34713-94-5) 13C NMR spectrum [chemicalbook.com]

- 10. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-Ethyl-2-methylbutan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 2-Ethyl-2-methylbutan-1-ol (CAS No: 18371-13-6). This primary alcohol, characterized by a quaternary carbon at the C2 position, serves as a valuable building block in organic synthesis. This document includes tabulated quantitative data, a detailed experimental protocol for its synthesis via ester reduction, and workflow diagrams generated using Graphviz to illustrate the synthetic pathway and logical structure.

Molecular Structure and Identification

This compound is an aliphatic alcohol. The core structure is a butanol chain with both an ethyl and a methyl substituent at the second carbon position.[1] This substitution creates a sterically hindered primary alcohol.

The fundamental identifiers and molecular properties of this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2][3][4] |

| CAS Number | 18371-13-6 | [2][3][4][5][6] |

| Molecular Formula | C₇H₁₆O | [2][3][4][5][6] |

| Molecular Weight | 116.20 g/mol | [2][4][5] |

| Canonical SMILES | CCC(C)(CC)CO | [4][6] |

| InChI Key | KMWHQWJVSALJAW-UHFFFAOYSA-N | [2][3][4][6] |

| Synonyms | 2-Methyl-2-ethyl-1-butanol | [2][3] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in research and development. The branching at the C2 position influences properties such as boiling point and density.

| Property | Value | Units | Reference / Notes |

| Boiling Point | 156.5 | °C | [5] |

| 423.65 - 429.65 | K | [2] | |

| Melting Point | -30.45 | °C | [5] (Estimate) |

| Density | 0.8240 | g/cm³ | [5] |

| Refractive Index | 1.4240 | [5] | |

| pKa | 15.18 ± 0.10 | [5][6] (Predicted) | |

| XLogP3-AA | 2.0 | [4] (Computed) | |

| Enthalpy of Vaporization | 55.7 | kJ/mol | [2] (at 373 K) |

Spectroscopic Data (Predicted)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.85 | Triplet | 6H | 2 x -CH₂CH₃ | |

| ~1.25 | Singlet | 3H | -CCH₃ | |

| ~1.35 | Quartet | 4H | 2 x -CH₂ CH₃ | |

| ~3.40 | Singlet | 2H | -CH₂ OH | |

| Variable | Singlet (broad) | 1H | -OH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| ~8 | 2 x -CH₂CH₃ | |

| ~24 | -CCH₃ | |

| ~28 | 2 x -CH₂ CH₃ | |

| ~40 | -C (CH₃)(CH₂CH₃)₂ | |

| ~70 | -CH₂ OH |

| IR Spectroscopy | Predicted Wavenumber (cm⁻¹) | Functional Group |

| 3600 - 3200 (broad) | O-H stretch (alcohol) | |

| 2960 - 2850 (strong) | C-H stretch (alkane) | |

| ~1050 (strong) | C-O stretch (primary alcohol) |

Synthesis of this compound

A robust and common laboratory-scale method for synthesizing primary alcohols is the reduction of a corresponding ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Overall Synthetic Scheme

The synthesis involves two main stages:

-

Esterification: Formation of Ethyl 2-ethyl-2-methylbutanoate.

-

Reduction: Reduction of the ester to yield this compound.

Experimental Protocol: Reduction of Ethyl 2-ethyl-2-methylbutanoate

This protocol details the reduction step. It is adapted from standard procedures for LiAlH₄ reductions of esters.[7]

Materials:

-

Ethyl 2-ethyl-2-methylbutanoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

10% Sulfuric Acid (H₂SO₄) or Saturated aqueous Sodium Sulfate (B86663) (Na₂SO₄) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser with drying tube, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Reaction Setup:

-

Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel.

-

Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to maintain anhydrous conditions.[8]

-

In the flask, place 1.0 molar equivalent of LiAlH₄ and add 150 mL of anhydrous diethyl ether.

-

-

Addition of Ester:

-

Dissolve 1.0 molar equivalent of Ethyl 2-ethyl-2-methylbutanoate in 100 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

-

Cool the LiAlH₄ suspension to 0 °C using an ice bath.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

-

Reaction and Workup:

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or gently heat to reflux for 30 minutes to ensure the reaction goes to completion.

-

Cool the flask back to 0 °C in an ice bath.

-

Quench the reaction by carefully and sequentially adding a volume of water equal to the mass of LiAlH₄ used, followed by an equal volume of 15% aqueous NaOH, and finally three times that volume of water (Fieser workup).

-

Stir the resulting granular white precipitate for 15-20 minutes.

-

-

Isolation and Purification:

-

Filter the mixture through a pad of Celite to remove the aluminum salts, washing the filter cake with additional diethyl ether.

-

Transfer the combined filtrate to a separatory funnel. Wash the organic layer with saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent (diethyl ether) using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the laboratory synthesis and subsequent purification of this compound.

References

- 1. Derive the structures of the compounds having the following IUPAC names. this compound [allen.in]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 2,2-Diethyl-1-propanol | C7H16O | CID 87605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 18371-13-6 CAS MSDS (2-ETHYL-2-METHYL-1-BUTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 2-Ethyl-2-methylbutan-1-ol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Ethyl-2-methylbutan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols for obtaining such spectra are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopic interpretation for tertiary alcohols.

Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Alcohol) | 3600-3200 | Strong, Broad | Hydrogen-bonded hydroxyl group stretching vibration. The broadness is a key characteristic. |

| C-H (Alkane) | 2960-2850 | Strong | Stretching vibrations of sp³ hybridized C-H bonds in the methyl and ethyl groups. |

| C-O (Tertiary Alcohol) | 1200-1100 | Strong | Stretching vibration of the carbon-oxygen bond in a tertiary alcohol.[1] |

¹H NMR Spectroscopy Data

Predicted for a solution in CDCl₃ with TMS as an internal standard.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 1.0 - 2.0 | Singlet (broad) | 1H |

| -CH₂- (Ethyl) | ~1.40 | Quartet | 2H |

| -CH₂- (attached to C-O) | ~3.40 | Singlet | 2H |

| -CH₃ (Ethyl) | ~0.90 | Triplet | 3H |

| -CH₃ (Methyl) | ~1.20 | Singlet | 3H |

¹³C NMR Spectroscopy Data

Predicted for a solution in CDCl₃ with TMS as an internal standard.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Quaternary Carbon (-C(CH₃)(CH₂CH₃)CH₂OH) | 70-80 |

| -CH₂- (attached to O) | 60-70 |

| -CH₂- (Ethyl) | 25-35 |

| -CH₃ (Methyl) | 20-30 |

| -CH₃ (Ethyl) | 5-15 |

Mass Spectrometry Data

| m/z | Predicted Relative Abundance | Assignment |

| 116 | Low to absent | Molecular ion [M]⁺ |

| 101 | Moderate | [M - CH₃]⁺ (α-cleavage) |

| 87 | High | [M - C₂H₅]⁺ (α-cleavage) |

| 98 | Moderate | [M - H₂O]⁺ (Dehydration) |

| 59 | Moderate | [C₃H₇O]⁺ Fragment |

| 43 | High | [C₃H₇]⁺ Fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. A thin film of the sample is prepared between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation.

-

Instrument Setup:

-

An FTIR (Fourier Transform Infrared) spectrometer is used.

-

A background spectrum of the empty sample compartment is recorded to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

A drop of the neat liquid is placed on one salt plate, and the second plate is placed on top to create a thin, uniform film.

-

The "sandwich" of salt plates is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

A small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), is added. TMS provides a reference signal at 0 ppm.

-

-

Instrument Setup:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

-

The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a constant field during the experiment.

-

The magnetic field is "shimmed" to optimize its homogeneity, which results in sharp spectral lines.

-

-

Data Acquisition:

-

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is usually performed. This simplifies the spectrum by removing the splitting of carbon signals by attached protons. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The FID is converted into a spectrum using a Fourier transform.

-

The spectrum is phased to ensure all peaks are in the positive absorptive mode.

-

The baseline is corrected to be flat.

-

The chemical shifts are referenced to the TMS signal at 0 ppm.

-

For ¹H NMR, the signals are integrated to determine the relative number of protons giving rise to each peak.

-

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and fragment ions of this compound.

Methodology:

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: The sample molecules are ionized, typically using Electron Ionization (EI). In EI, a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺). The excess energy can cause the molecular ion to fragment.

-

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown alcohol, leading to the characterization of this compound.

Caption: Workflow for Spectroscopic Identification.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Ethyl-2-methylbutan-1-ol

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 2-Ethyl-2-methylbutan-1-ol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents predicted spectral data, a detailed experimental protocol for acquiring such spectra, and visualizations of the molecular structure and experimental workflow.

Predicted 1H NMR Data

The 1H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and integration values are summarized in the table below. These values are calculated based on established models of proton chemical environments.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH3 (from ethyl) | 0.85 | Triplet | 3H |

| -CH3 (methyl) | 0.88 | Singlet | 3H |

| -CH2- (from ethyl) | 1.35 | Quartet | 2H |

| -OH | (variable) | Singlet | 1H |

| -CH2OH | 3.30 | Singlet | 2H |

Molecular Structure and Proton Environments

The structure of this compound contains a quaternary carbon, which simplifies the splitting patterns observed in its 1H NMR spectrum. The absence of protons on the carbon adjacent to the methylene (B1212753) protons of the primary alcohol results in a singlet for the -CH2OH group. Similarly, the isolated methyl group also appears as a singlet. The ethyl group gives rise to the classic triplet and quartet pattern.

Caption: Chemical structure of this compound with its distinct proton environments.

Experimental Protocol

The following is a standard protocol for the acquisition of a 1H NMR spectrum of a liquid alcohol sample, such as this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which provides a reference signal at 0 ppm.

-

Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector, typically around 4-5 cm.

-

Cap the NMR tube securely.

2. Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve a homogeneous field across the sample. This is an optimization process to obtain sharp, symmetrical peaks.

-

Set the reference signal to the TMS peak at 0 ppm.

3. Data Acquisition:

-

Set the appropriate acquisition parameters, including:

-

Number of scans: Typically 8 to 16 scans are sufficient for a concentrated sample.

-

Pulse width: A 90° pulse is commonly used for quantitative measurements.

-

Acquisition time: Usually 2-4 seconds.

-

Relaxation delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons, which is important for accurate integration.

-

-

Initiate the data acquisition.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline correct the spectrum to obtain a flat baseline.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Calibrate the chemical shift scale using the TMS signal as a reference (0 ppm).

-

Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

Caption: A typical experimental workflow for 1H NMR spectroscopy.

In-Depth Technical Guide: 13C NMR Analysis of 2-Ethyl-2-methylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-Ethyl-2-methylbutan-1-ol. It includes predicted spectral data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the molecular structure and analytical workflow.

Predicted 13C NMR Spectral Data

Due to the absence of publicly available experimental spectral data for this compound, the following chemical shifts have been predicted using computational models. These predictions are based on established algorithms that analyze the local electronic environment of each carbon atom.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom Number | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) |

| 1 (C1) | 68.9 | CH2 |

| 2 (C2) | 43.5 | C (quaternary) |

| 3 (C3) | 25.4 | CH2 |

| 4 (C4) | 8.2 | CH3 |

| 5 (C5) | 22.7 | CH3 |

| 6 (C6') | 25.4 | CH2 |

| 7 (C7') | 8.2 | CH3 |

Note: The numbering of the carbon atoms corresponds to the structure in the diagram below. DEPT (Distortionless Enhancement by Polarization Transfer) is a technique used to differentiate between CH, CH2, and CH3 groups.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for reference in the data table.

Experimental Protocols

The following provides a detailed methodology for acquiring a 13C NMR spectrum of a liquid sample like this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. For alcohols, deuterated chloroform (B151607) (CDCl3) or deuterated methanol (B129727) (CD3OD) are common choices.

-

Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Homogenization: Gently agitate the NMR tube to ensure the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300-600 MHz).

-

Tuning and Shimming: Tune the probe to the 13C frequency and shim the magnetic field to achieve high homogeneity and resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for aliphatic alcohols (e.g., 0-80 ppm, though a wider range of 0-220 ppm is standard).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis if needed.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Mass Spectrometry of 2-Ethyl-2-methylbutan-1-ol: An In-depth Technical Guide

This technical guide provides a detailed analysis of the expected mass spectrometric behavior of 2-Ethyl-2-methylbutan-1-ol. The content is tailored for researchers, scientists, and drug development professionals, offering insights into its fragmentation patterns, experimental protocols, and key structural elucidations via mass spectrometry.

Introduction

This compound is a primary alcohol with the chemical formula C₇H₁₆O and a molecular weight of approximately 116.20 g/mol .[1][2] Understanding its behavior under mass spectrometric conditions is crucial for its identification and structural characterization in various scientific applications. Electron ionization (EI) mass spectrometry is a standard technique for the analysis of volatile organic compounds like alcohols, inducing fragmentation that provides a unique fingerprint of the molecule.[3] The fragmentation of alcohols is primarily governed by two major pathways: α-cleavage and dehydration (loss of water).[4]

Predicted Electron Ionization Mass Spectrum and Fragmentation

Upon electron ionization, this compound will form a molecular ion (M⁺˙) which is often of low abundance or not observed at all for primary alcohols due to its instability.[4] The fragmentation pattern is expected to be dominated by ions resulting from α-cleavage and dehydration.

Key Fragmentation Pathways

The primary fragmentation pathways for this compound are:

-

α-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group. The stability of the resulting carbocation often dictates the most favorable cleavage. For this compound, the loss of the largest alkyl group is typically preferred.[3]

-

Dehydration: The elimination of a water molecule (H₂O, 18 Da) from the molecular ion can lead to the formation of an alkene radical cation.[4]

-

Secondary Fragmentation: The primary fragment ions can undergo further fragmentation to produce smaller, more stable ions.

Tabulated Summary of Expected Ions

The following table summarizes the major ions anticipated in the electron ionization mass spectrum of this compound. The relative abundance is a qualitative prediction based on general principles of mass spectrometry of alcohols.

| m/z | Proposed Fragment Ion | Formation Pathway | Predicted Relative Abundance |

| 116 | [C₇H₁₆O]⁺˙ | Molecular Ion | Very Low to Not Observed |

| 98 | [C₇H₁₄]⁺˙ | Dehydration (Loss of H₂O from M⁺˙) | Moderate |

| 87 | [C₅H₁₁O]⁺ | α-Cleavage (Loss of C₂H₅˙) | High (Likely Base Peak) |

| 73 | [C₄H₉O]⁺ | α-Cleavage (Loss of C₃H₇˙) | Moderate to High |

| 59 | [C₃H₇O]⁺ | α-Cleavage (Loss of C₄H₉˙) | Moderate |

| 43 | [C₃H₇]⁺ | Secondary fragmentation | Moderate |

| 31 | [CH₂OH]⁺ | α-Cleavage (Loss of C₆H₁₃˙) | High |

Experimental Protocols

This section outlines a typical experimental protocol for acquiring the mass spectrum of this compound using an electron ionization mass spectrometer.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities.

-

Dilution: Dilute the neat alcohol sample in a volatile solvent such as methanol (B129727) or dichloromethane (B109758) to an appropriate concentration (typically 1-10 ppm).

Mass Spectrometer Parameters

The following are general parameters for an EI-MS experiment. Optimal conditions may vary depending on the specific instrument.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV[5]

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight

-

Scan Range: m/z 30-200

-

Inlet System: Gas chromatography (GC) for separation of complex mixtures, or direct insertion probe for pure samples.

Data Acquisition and Analysis

-

Blank Run: Inject the pure solvent to acquire a background spectrum.

-

Sample Run: Inject the diluted sample.

-

Data Processing: Subtract the background spectrum from the sample spectrum to obtain the mass spectrum of the analyte.

-

Interpretation: Analyze the fragmentation pattern to identify the structure of the compound. Compare the obtained spectrum with a library database (e.g., NIST) if available.

Visualizations

Predicted Fragmentation Pathway of this compound

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Workflow for Mass Spectrometry Analysis

References

Molecular Structure and Expected Vibrational Modes

An In-depth Technical Guide to the FTIR Spectrum of 2-Ethyl-2-methylbutan-1-ol

This technical guide provides a comprehensive analysis of the Fourier-transform infrared (FTIR) spectrum of this compound. Aimed at researchers, scientists, and professionals in drug development, this document details the characteristic vibrational modes of the molecule, presents quantitative data in a structured format, outlines a standard experimental protocol for spectral acquisition, and illustrates key spectral correlations.

This compound is a primary alcohol with the chemical formula C₇H₁₆O. Its structure features a hydroxyl (-OH) group attached to a carbon that is bonded to a quaternary carbon. This structure gives rise to several characteristic vibrational modes that are detectable by FTIR spectroscopy. The primary functional groups to be analyzed are the hydroxyl group (O-H), the carbon-oxygen bond (C-O), and the various carbon-hydrogen bonds (C-H) of the alkyl framework.

Quantitative FTIR Data Summary

The FTIR spectrum of this compound is characterized by several key absorption bands. The precise position of these bands can be influenced by factors such as sample phase and intermolecular hydrogen bonding. The expected absorption frequencies and their assignments are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Shape |

| 3500-3200 | O-H Stretch (Hydrogen-bonded) | Strong, Broad |

| 3000-2850 | C-H Stretch (sp³ hybridized) | Strong, Sharp |

| 1470-1450 | C-H Bend (Scissoring) | Medium |

| 1370-1350 | C-H Rock (Methyl) | Medium |

| 1075-1000 | C-O Stretch (Primary Alcohol) | Strong, Sharp |

These assignments are based on established infrared spectroscopy principles for alcohols and alkanes.[1][2][3][4][5] The broadness of the O-H stretching band is a distinctive feature of alcohols in their liquid phase, resulting from intermolecular hydrogen bonding.[5][6][7] The C-H stretching vibrations from the ethyl and methyl groups are expected just below 3000 cm⁻¹.[3][8][9][10] As a primary alcohol, the C-O stretching vibration is anticipated to appear in the 1075-1000 cm⁻¹ range.[4][11]

Visualization of Spectral Correlations

The following diagram illustrates the logical connection between the primary functional groups of this compound and their characteristic regions of absorption in an infrared spectrum.

Caption: Correlation of functional groups in this compound with their IR absorption regions.

Experimental Protocol: FTIR Spectroscopy of a Liquid Alcohol

This section provides a detailed methodology for acquiring an FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common technique for liquid samples.

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free laboratory wipes

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves

Experimental Workflow Diagram:

Caption: Workflow for acquiring an FTIR spectrum of a liquid sample using an ATR accessory.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the computer are turned on and the software is initialized.

-

Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.

-

Install the ATR accessory if it is not already in place.

-

-

Background Spectrum Collection:

-

Before introducing the sample, a background spectrum must be collected. This measures the ambient conditions (e.g., atmospheric water and carbon dioxide) and the ATR crystal itself, allowing the instrument software to subtract them from the sample spectrum.

-

Carefully clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Initiate the background scan using the spectrometer software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Once the background spectrum is collected, place a few drops of the this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

-

Sample Spectrum Collection:

-

Initiate the sample scan from the software. Use the same number of scans and resolution as for the background scan to ensure proper subtraction.

-

The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After the spectrum is collected, thoroughly clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent. Ensure no residue remains for the next user.

-

-

Data Processing:

-

The collected spectrum may require processing. Common processing steps include baseline correction to account for any drift and normalization to standardize the spectral intensity.

-

Label the significant peaks with their corresponding wavenumber values.

-

Conclusion

The FTIR spectrum of this compound is defined by characteristic absorption bands that directly correspond to its primary alcohol and alkyl functionalities. The most prominent features are the broad O-H stretching band around 3500-3200 cm⁻¹, strong C-H stretching bands in the 3000-2850 cm⁻¹ region, and a strong C-O stretching band between 1075-1000 cm⁻¹. This guide provides the foundational data and protocols necessary for the identification and characterization of this compound using FTIR spectroscopy, serving as a valuable resource for researchers and scientists in relevant fields.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 7. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical Properties of 2-Ethyl-2-methylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-methylbutan-1-ol, a heptyl alcohol isomer with the chemical formula C₇H₁₆O, is a tertiary alcohol with potential applications in various fields of chemical research and development. Its specific physical properties are crucial for understanding its behavior in different chemical and biological systems, informing its use as a solvent, a reagent, or a building block in organic synthesis. This technical guide provides a comprehensive overview of the key physical properties of this compound, complete with tabulated data for easy reference and detailed experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the essential physical and chemical identifiers for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [NIST] |

| Synonyms | 2-Methyl-2-ethyl-1-butanol | [NIST] |

| CAS Number | 18371-13-6 | [NIST] |

| Molecular Formula | C₇H₁₆O | [NIST] |

| Molecular Weight | 116.20 g/mol | [NIST] |

| Canonical SMILES | CCC(C)(CC)CO | Guidechem |

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound. Where multiple values are available from different sources, they are all presented to provide a comprehensive view of the reported data.

| Property | Value | Units | Source(s) |

| Boiling Point | 146.6 | °C (at 760 mmHg) | Chemsrc |

| 156 | °C | Stenutz | |

| 156.5 | °C | ChemicalBook | |

| Melting Point | -30.45 (estimate) | °C | ChemicalBook |

| Density | 0.82 | g/cm³ | Chemsrc |

| 0.824 | g/mL | Stenutz | |

| 0.8240 | ChemicalBook | ||

| Refractive Index | 1.424 | Stenutz | |

| 1.4240 | ChemicalBook | ||

| Flash Point | 49.4 | °C | Chemsrc |

| Vapor Pressure | 1.81 | mmHg (at 25°C) | Chemsrc |

| pKa | 15.18 ± 0.10 (Predicted) | Guidechem | |

| LogP | 1.80500 (Predicted) | Chemsrc |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties cited above are provided in this section. These protocols are based on standard laboratory procedures.

Determination of Boiling Point (Capillary Method)

The boiling point of this compound can be determined using the capillary method, a technique suitable for small quantities of liquid.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamps

Procedure:

-

A small amount (approximately 0.5-1 mL) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed inside the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube or oil bath, ensuring the heat-transfer liquid is above the level of the sample.

-

The heating bath is heated gently and steadily.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is recorded. This is the boiling point of the liquid.[1][2]

Determination of Density (Digital Density Meter)

The density of this compound can be accurately measured using a digital density meter, following a standard test method such as ASTM D4052.[3][4][5]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe for sample injection

-

Thermostatic control for the measuring cell

Procedure:

-

The digital density meter is calibrated using a certified reference standard of known density (e.g., dry air and distilled water).

-

The measuring cell is cleaned with appropriate solvents and dried completely.

-

The temperature of the measuring cell is set to the desired temperature (e.g., 20°C or 25°C) and allowed to stabilize.

-

A small volume of this compound (typically 1-2 mL) is drawn into a clean, dry syringe, ensuring no air bubbles are present.

-

The sample is carefully injected into the measuring cell of the density meter.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

The density is automatically calculated and displayed by the instrument.[6][7]

Determination of Refractive Index (Abbe Refractometer)

The refractive index of this compound, a measure of how light propagates through it, can be determined using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Monochromatic light source (e.g., sodium lamp, 589 nm)

-

Constant temperature water bath

-

Dropper or pipette

-

Lens tissue and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a soft lens tissue and a suitable solvent, then allowed to dry completely.

-

The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

A few drops of this compound are placed on the surface of the lower prism using a clean dropper.

-

The two prisms are closed and clamped together, ensuring the liquid spreads evenly to form a thin film.

-

The monochromatic light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.

-

The chromaticity adjustment is used to eliminate any color fringe at the borderline, making the boundary sharp and distinct.

-

The fine adjustment knob is used to move the borderline exactly to the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.[8][9] The temperature should also be recorded as the refractive index is temperature-dependent.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid organic compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and physical property determination of this compound.

References

- 1. Video: Boiling Points - Procedure [jove.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. store.astm.org [store.astm.org]

- 5. data.ntsb.gov [data.ntsb.gov]

- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 7. knowledge.reagecon.com [knowledge.reagecon.com]

- 8. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to the Solubility of 2-Ethyl-2-methylbutan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-2-methylbutan-1-ol in various organic solvents. Due to a lack of publicly available quantitative data for this specific compound, this guide outlines the expected qualitative solubility based on established chemical principles and data from analogous structures. Furthermore, it details robust experimental protocols for the precise determination of its solubility, ensuring that researchers can generate reliable data for their specific applications. This document is intended to be a valuable resource for professionals in research, development, and formulation who require a thorough understanding of the solvent compatibility of this compound.

Introduction to this compound

This compound is a tertiary alcohol with the chemical formula C₇H₁₆O. Its structure, featuring a hydroxyl group and a branched alkyl chain, dictates its solubility behavior. The polar hydroxyl group allows for hydrogen bonding, while the nonpolar hydrocarbon portion influences its interaction with nonpolar solvents. Understanding its solubility is critical for a wide range of applications, including its use as a solvent, a reactant in chemical synthesis, or as a component in formulations within the pharmaceutical and chemical industries.

Solubility Profile of this compound

Data Presentation: Qualitative Solubility

The expected solubility of this compound in various classes of organic solvents is summarized in the table below. This information is derived from the expected intermolecular interactions between the solute and the solvent.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Miscible | The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents, leading to high solubility or miscibility.[2] |

| Polar Aprotic | Acetone, Acetonitrile | Soluble to Miscible | The dipole-dipole interactions between the polar functional groups of the solvent and the hydroxyl group of the alcohol are favorable. |

| Nonpolar | Hexane, Toluene | Soluble to Miscible | The nonpolar alkyl chain of this compound interacts favorably with nonpolar solvents through London dispersion forces.[1] |

| Chlorinated | Dichloromethane | Soluble to Miscible | These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar portions of the alcohol molecule. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are required. The following protocols describe two common and effective methods for determining the solubility of this compound in an organic solvent.

3.1. Method 1: Isothermal Shake-Flask Method (for Quantitative Determination)

This is a widely accepted method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

-

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with airtight seals

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID)

-

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solute should be visually confirmed to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument (e.g., GC-FID).

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

3.2. Method 2: Cloud Point Titration (for Determining Temperature-Dependent Solubility)

The cloud point method is effective for determining the temperature at which a solution of a specific concentration becomes saturated and phase separation begins to occur upon cooling.[5][6]

-

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

Jacketed glass vessel with a stirrer

-

Circulating cooling/heating bath

-

Calibrated temperature probe

-

Light source and detector (or visual observation)

-

Burette for precise additions

-

-

Procedure:

-

Prepare a solution of a known concentration of this compound in the chosen solvent at a temperature where the solution is clear and homogenous.

-

Place the solution in the jacketed glass vessel and begin stirring.

-

Start cooling the solution at a controlled rate (e.g., 1°C/minute) using the circulating bath.

-

Continuously monitor the solution for the first sign of turbidity or cloudiness. This can be done visually against a dark background with good lighting or with an automated light scattering detector.

-

The temperature at which the solution becomes cloudy is the cloud point for that specific concentration.

-

The experiment can be repeated with different concentrations to generate a solubility curve as a function of temperature.

-

Mandatory Visualizations

4.1. Logical Relationship of Solubility

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

4.2. Experimental Workflow for Solubility Determination

The diagram below outlines the general workflow for the Isothermal Shake-Flask Method.

Caption: Workflow for the Isothermal Shake-Flask solubility method.

References

Isomers of C7H16O and their properties

An In-depth Technical Guide to the Isomers of C7H16O

For researchers, scientists, and professionals in drug development, a thorough understanding of isomeric structures is fundamental. The molecular formula C7H16O represents a diverse array of structural isomers, primarily categorized as alcohols (heptanols) and ethers. These isomers, while sharing the same molecular weight, exhibit distinct physical, chemical, and spectroscopic properties due to differences in their atomic arrangements and functional groups. This technical guide provides a comprehensive overview of the isomers of C7H16O, their key properties, and the experimental methodologies used for their characterization.

Classification of C7H16O Isomers

The isomers of C7H16O are broadly classified into two main functional groups: alcohols and ethers.[1] Alcohols are characterized by the presence of a hydroxyl (-OH) group, while ethers feature an oxygen atom connected to two alkyl groups (R-O-R').

Within the alcohol category, isomers are further distinguished by the position of the hydroxyl group on the carbon chain, leading to primary (1°), secondary (2°), and tertiary (3°) alcohols. The degree of carbon chain branching also gives rise to numerous skeletal isomers. Ethers are classified by the nature of the alkyl groups attached to the oxygen atom.

Caption: Classification of C7H16O isomers into alcohols and ethers.

Properties of Heptanol Isomers (Alcohols)

The presence of the hydroxyl group allows alcohol molecules to form strong intermolecular hydrogen bonds. This significantly influences their physical properties, leading to higher boiling points and greater water solubility compared to their isomeric ethers.[2][3] However, as the carbon chain length increases, the nonpolar alkyl portion becomes more dominant, reducing water solubility.[4][5] Among isomeric alcohols, increased branching of the carbon chain generally leads to a decrease in the boiling point due to a smaller surface area and weaker van der Waals forces.[6]

Quantitative Data: Physical Properties of Heptanol Isomers

| Isomer Name | IUPAC Name | Type | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Water Solubility (g/L) |

| 1-Heptanol | Heptan-1-ol | Primary | 175.8[7][8] | -34.6[8] | 0.822 @ 20°C[9] | 1.0 @ 18°C[9] |

| 2-Heptanol | Heptan-2-ol | Secondary | 158-160[10] | - | 0.817 @ 20°C[10] | 3.5 @ 20°C[10] |

| 3-Heptanol | Heptan-3-ol | Secondary | 156.3 | -70 | 0.822 @ 20°C | 3.2 |

| 4-Heptanol | Heptan-4-ol | Secondary | 155-157 | - | 0.819 @ 20°C | - |

| 2-Methyl-2-hexanol | 2-Methylhexan-2-ol | Tertiary | 141-142 | - | 0.815 @ 20°C | - |

| 3-Ethyl-3-pentanol | 3-Ethylpentan-3-ol | Tertiary | 140-142[11][12] | ~-50[11] | 0.820 @ 20°C[11][12] | 3.2 @ 20°C[11] |

Properties of C7H16O Ether Isomers

Ethers lack a hydroxyl group and cannot act as hydrogen bond donors, resulting in weaker intermolecular forces compared to isomeric alcohols.[2] Consequently, ethers are more volatile and have significantly lower boiling points.[3] Their solubility in water is comparable to or slightly less than alcohols of similar molecular weight, as the ether oxygen can act as a hydrogen bond acceptor with water molecules.[2][3] They are generally good solvents for nonpolar and moderately polar organic compounds.[2]

Quantitative Data: Physical Properties of Ether Isomers

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| Methyl Hexyl Ether | 1-Methoxyhexane | 125[13] | -95.35 (estimate)[13] | 0.770 @ 20°C[13] |

| Ethyl Pentyl Ether | 1-Ethoxypentane | 120-121 | - | 0.763 @ 20°C |

| Propyl Butyl Ether | 1-Propoxybutane | 115-116 | - | 0.769 @ 20°C |

| Di-n-propyl Ether* | - | 90-91 | -122 | 0.736 @ 20°C |

| tert-Amyl Ethyl Ether | 2-Ethoxy-2-methylbutane | 102 | - | 0.764 @ 20°C |

Note: Di-n-propyl ether (C6H14O) is included for boiling point trend comparison. Data for a comprehensive set of C7H16O ethers is limited.

Experimental Protocols

Characterization and differentiation of C7H16O isomers rely on a combination of physical property measurements and spectroscopic analysis. The general workflow involves purification, determination of physical constants, and structural elucidation.

Caption: General experimental workflow for C7H16O isomer characterization.

Methodologies for Key Experiments

-

Synthesis of Alcohols (Grignard Reaction Example):

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Procedure: Magnesium turnings are placed in the flask under a nitrogen atmosphere. A solution of an appropriate alkyl halide (e.g., bromopropane) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (propylmagnesium bromide).

-

An aldehyde or ketone (e.g., butanal) dissolved in anhydrous ether is then added slowly from the dropping funnel while cooling the reaction flask in an ice bath.

-

The reaction is stirred at room temperature until completion, then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed via rotary evaporation.

-

The crude alcohol product (e.g., 4-heptanol) is purified by fractional distillation.

-

-

Synthesis of Ethers (Williamson Ether Synthesis Example):

-

Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.

-